![molecular formula C15H12N4O6 B14690443 Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester CAS No. 29045-94-1](/img/structure/B14690443.png)
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound contains a benzoic acid core with a 2,4-dinitrophenylhydrazono group and a methyl ester functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification processes. Common reagents used in the synthesis include sulfuric acid, hydrochloric acid, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and 2,4-dinitrophenylhydrazine. The reaction is typically carried out in a controlled environment to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
化学反応の分析
Types of Reactions
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and amino derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
Benzoic acid, 4-nitro-, methyl ester: Similar structure but lacks the hydrazono group.
Benzoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the dinitrophenylhydrazono group.
Benzoic acid, 4-methyl-, methyl ester: Similar ester functional group but different substituents on the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is unique due to its combination of the dinitrophenylhydrazono group and the methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
29045-94-1 |
|---|---|
分子式 |
C15H12N4O6 |
分子量 |
344.28 g/mol |
IUPAC名 |
methyl 4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H12N4O6/c1-25-15(20)11-4-2-10(3-5-11)9-16-17-13-7-6-12(18(21)22)8-14(13)19(23)24/h2-9,17H,1H3 |
InChIキー |
IEGGPIDDZREPLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
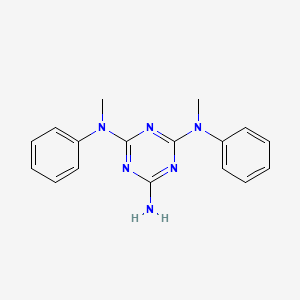
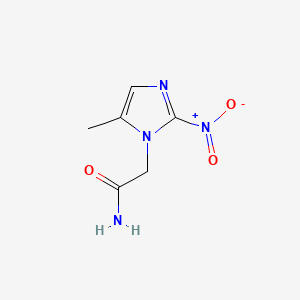
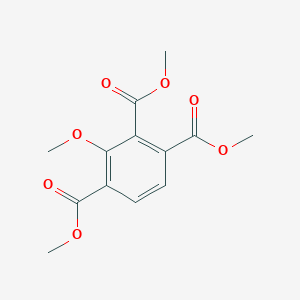
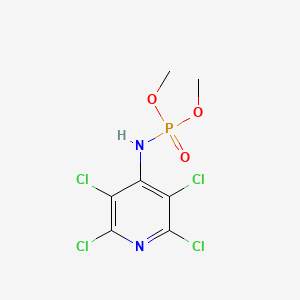
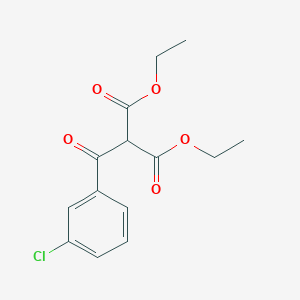
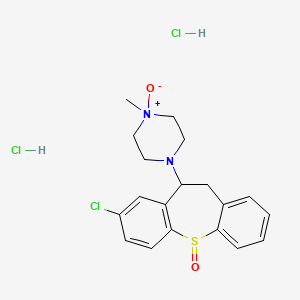

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
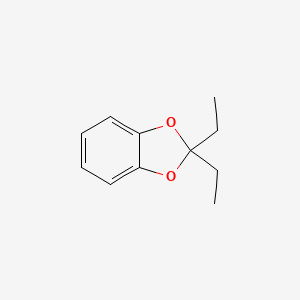
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
